2-(5-Chlorothiophen-2-yl)thiazolidine
Overview
Description
“2-(5-Chlorothiophen-2-yl)thiazolidine” is a chemical compound with the molecular formula C7H8ClNS2 . It is a derivative of thiazolidine, a five-membered heterocyclic compound .
Synthesis Analysis
Thiazolidine derivatives, including “this compound”, can be synthesized using various methods such as multicomponent reaction, click reaction, nano-catalysis, and green chemistry . These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity .Molecular Structure Analysis
The molecular structure of “this compound” includes a thiazolidine core, which is a five-membered ring containing one nitrogen and one sulfur atom . It also has a chlorothiophenyl group attached to it .Chemical Reactions Analysis
Thiazolidine compounds, including “this compound”, can react quickly with 1,2-aminothiols and aldehydes under physiological conditions . This type of bioorthogonal reaction offers enormous potential for the coupling of biomolecules in an efficient manner .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 205.73 . More detailed physical and chemical properties were not found in the search results.Scientific Research Applications
Synthesis and Antimicrobial Activity
- Synthesis of Derivatives for Antimicrobial Use : Compounds related to 2-(5-Chlorothiophen-2-yl)thiazolidine have been synthesized for potential antimicrobial applications. For instance, certain thiazolidinone, thiazoline, and thiophene derivatives exhibited promising antimicrobial activities (Gouda et al., 2010).
- Antibacterial Activity of Thiazolidine-Based Hybrids : New thiazolidine-based chlorophenylthiosemicarbazone hybrids demonstrated antibacterial activity, with some compounds showing similar or higher activity than reference drugs like oxacillin and cefuroxime (Trotsko et al., 2018).
Antioxidant and Antitumor Applications
- Antioxidant and Antitumor Evaluation : Certain thiazolidine and thiazolidinone derivatives were found to have promising antioxidant and antitumor activities, highlighting their potential in cancer research (Gouda & Abu‐Hashem, 2011).
- Cytotoxicity in Human Leukemia Cells : Derivatives of this compound were synthesized and evaluated for their cytotoxicity and induction of apoptosis in human leukemia cells, showing potential as anticancer agents (Chandrappa et al., 2009).
Anticonvulsant and Psychopharmacological Applications
- Design of Anticonvulsant Agents : Novel 4-thiazolidinone derivatives were designed as benzodiazepine receptor agonists and evaluated for their anticonvulsant activities, demonstrating significant effects in this area (Faizi et al., 2017).
- Synthesis for Antipsychotic and Anticonvulsant Use : Research on substituted benzoxazepine and benzothiazepine derivatives explored their potential as antipsychotic and anticonvulsant agents, highlighting the versatility of thiazolidine derivatives (Kaur et al., 2012).
Antifungal and Agricultural Applications
- Fungicidal Activity : Certain thiazolidin-4-one derivatives have been synthesized and tested for antifungal activity against agricultural fungi, showing potential in agricultural applications (Liu et al., 2000).
Mechanism of Action
Target of Action
The primary target of 2-(5-Chlorothiophen-2-yl)thiazolidine is the RNA polymerase PB1-PB2 subunits of the influenza A virus . These subunits play a crucial role in the replication of the virus, making them an attractive target for antiviral therapeutics.
Mode of Action
This compound interacts with the RNA polymerase PB1-PB2 subunits of the influenza A virus, inhibiting their function . This interaction disrupts the replication process of the virus, thereby inhibiting its ability to infect host cells and propagate.
Biochemical Pathways
It is known that the compound interferes with the replication process of the influenza a virus by targeting the rna polymerase pb1-pb2 subunits . This disruption in the viral replication process can have downstream effects on other biochemical pathways within the host cell, potentially leading to a reduction in viral load and alleviation of symptoms.
Pharmacokinetics
The compound has been highlighted for its encouraging drug-like properties , suggesting it may have favorable pharmacokinetic characteristics
Result of Action
The primary result of this compound’s action is the inhibition of the influenza A virus’s ability to replicate within host cells . By targeting the RNA polymerase PB1-PB2 subunits, the compound disrupts the viral replication process, potentially leading to a reduction in viral load. This can alleviate the symptoms of the infection and may contribute to the recovery of the host organism.
properties
IUPAC Name |
2-(5-chlorothiophen-2-yl)-1,3-thiazolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNS2/c8-6-2-1-5(11-6)7-9-3-4-10-7/h1-2,7,9H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSSSTWDAOXWSCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1)C2=CC=C(S2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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